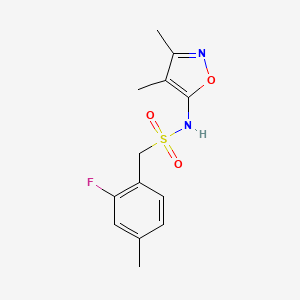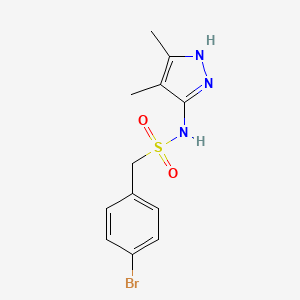![molecular formula C14H17N5O2 B7679322 3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7679322.png)
3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-inflammatory and anti-tumor agent. In addition, it has been shown to possess antifungal and antibacterial properties.
Mécanisme D'action
The mechanism of action of 3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and modulating the immune response.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and anti-tumor activity. In addition, it has been shown to possess antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole is its versatility in various lab experiments. It can be easily synthesized and modified to suit specific experimental needs. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on 3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as an antimicrobial agent. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole involves the reaction of 1,2-oxazole-5-carbaldehyde with 1-ethyl-4-hydroxymethyl-1H-pyrazole-5-carbaldehyde in the presence of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a base. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the final product.
Propriétés
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-4-19-8-12(6-16-19)20-9-11-5-14(17-21-11)13-7-15-18(3)10(13)2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKOOQWELHGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=CC(=NO2)C3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
![2-Methoxy-4-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679268.png)

![5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679288.png)

![1-Methyl-5-[[4-(2,2,2-trifluoroethoxy)phenyl]methylsulfonylmethyl]pyrazole](/img/structure/B7679308.png)
![4-[2-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine](/img/structure/B7679315.png)
![5-cyclopropyl-3-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1,2,4-oxadiazole](/img/structure/B7679334.png)
![1-Morpholin-4-yl-2-[4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pyrazol-1-yl]ethanone](/img/structure/B7679341.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7679358.png)
